molecular formula C18H19BrN2O3 B11546276 N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

Cat. No.: B11546276
M. Wt: 391.3 g/mol
InChI Key: QQAMSVDMWFSLLM-KEBDBYFISA-N
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Description

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group and a dimethylphenoxyacetohydrazide moiety. The presence of these functional groups contributes to its reactivity and potential utility in chemical synthesis and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 2-(3,4-dimethylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Formation of 3-bromo-4-methoxybenzoic acid or 3-bromo-4-methoxybenzaldehyde.

    Reduction: Formation of the corresponding hydrazine derivative.

    Substitution: Formation of new derivatives with substituted nucleophiles.

Scientific Research Applications

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the brominated methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide
  • N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide
  • N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

Uniqueness

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct reactivity and binding properties

Properties

Molecular Formula

C18H19BrN2O3

Molecular Weight

391.3 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C18H19BrN2O3/c1-12-4-6-15(8-13(12)2)24-11-18(22)21-20-10-14-5-7-17(23-3)16(19)9-14/h4-10H,11H2,1-3H3,(H,21,22)/b20-10+

InChI Key

QQAMSVDMWFSLLM-KEBDBYFISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC)Br)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC)Br)C

Origin of Product

United States

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